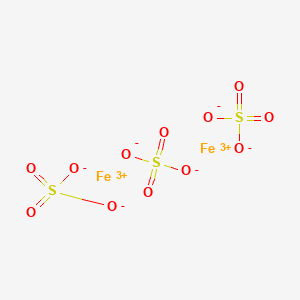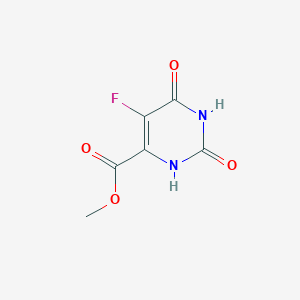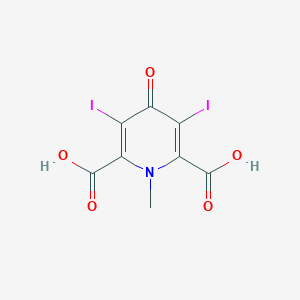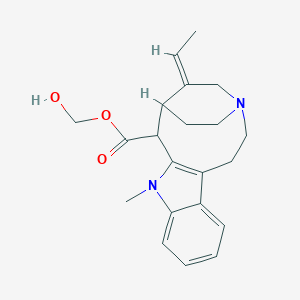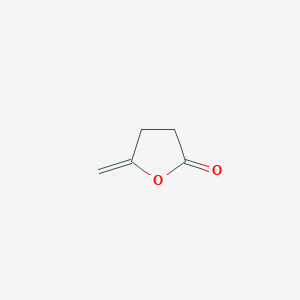
gamma-Methylene-gamma-butyrolactone
Descripción general
Descripción
Gamma-methylene-gamma-butyrolactones are a class of chemical compounds characterized by a lactone ring with an exocyclic methylene group. These compounds are found in various natural products and are known for their biological activities, including allergenic properties and anticancer effects. They are highly electrophilic structures that can act as Michael acceptors towards nucleophilic residues of proteins, which is relevant to their role in allergic contact dermatitis (ACD) and chronic actinic dermatitis (CAD) .
Synthesis Analysis
The synthesis of gamma-methylene-gamma-butyrolactones has been explored through various methods. One approach involves a highly enantioselective chromium-catalyzed carbonyl 2-(alkoxycarbonyl)allylation followed by lactonization, which allows for the creation of enantioenriched alpha-exo-methylene gamma-butyrolactones . Another method reported involves the transformation of olefin–dibromocarbene adducts into methyl 1-(dimethylaminomethyl)cyclopropanecarboxylates, followed by treatment with trimethylsilyl iodide and thermolytic distillation to yield alpha-methylene-gamma-butyrolactones with high regio- and stereoselectivity . Additionally, a tandem allylboration/lactonization process has been developed for the asymmetric synthesis of alpha-methylene-gamma-butyrolactones, which has been used in the total synthesis of eupomatilones .
Molecular Structure Analysis
The molecular structure of gamma-methylene-gamma-butyrolactones is characterized by the presence of an alpha-methylene group adjacent to the lactone ring. This structural motif is central to the biological activity of these compounds. The enantioselectivity of the allergic reaction induced by these compounds is notable, as an individual sensitized to one enantiomer will not develop clinical symptoms when exposed to the other enantiomer .
Chemical Reactions Analysis
Gamma-methylene-gamma-butyrolactones are highly reactive due to their electrophilic nature, which allows them to form adducts with nucleophilic residues in proteins. This reactivity is implicated in the mechanism of allergic contact dermatitis. Moreover, these compounds are photoreactive and can form [2 + 2] photoadducts with thymine/thymidine, which may explain the progression of allergic contact dermatitis towards chronic actinic dermatitis .
Physical and Chemical Properties Analysis
The physical and chemical properties of gamma-methylene-gamma-butyrolactones are influenced by their molecular structure. These compounds are typically electrophilic and can participate in various chemical reactions, including Michael addition. Their biological activities, such as allergenic effects and anticancer properties, are a direct consequence of their chemical reactivity. For instance, alpha-methylene-gamma-butyrolactones have been prepared and tested for their allergenic properties, showing that the length of the carbon chain influences their reactivity with skin proteins . In the context of anticancer activity, structure-activity relationship (SAR) studies have identified specific analogues that inhibit cancer cell growth and tumor growth in models of ovarian cancer .
Aplicaciones Científicas De Investigación
-
Pharmacology
- Gamma-butyrolactone is a five-membered lactone moiety and is one of the privileged structures of diverse natural products and biologically active small molecules .
- It has a broad spectrum of biological and pharmacological activities .
- Several gamma-butyrolactone-containing drugs have been FDA-approved and used in clinics for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .
- Gamma-butyrolactone moiety is also found in a variety of biologically active experimental drugs .
-
Chemistry
- Gamma-butyrolactone is a lactone and the simplest 4-carbon cyclic ester .
- It is often employed in various industrial applications due to its solvent properties, making it an invaluable tool in organic chemistry and industrial processes .
- When ingested, gamma-butyrolactone undergoes metabolic conversion to gamma-Hydroxybutyric acid (GHB), a central nervous system depressant, thus introducing potential for both therapeutic and recreational uses .
-
Cancer Research
-
Industrial Solvent
-
Pharmaceutical Manufacturing
- Several gamma-butyrolactone-containing drugs have been FDA-approved and used in clinics for diverse purposes such as diuretics, anticancer agents, contraceptive drugs, treatment of heart disease, and anti-glaucoma agents .
- Gamma-butyrolactone moiety is also found in a variety of biologically active experimental drugs .
-
Recreational Use
- When ingested, gamma-butyrolactone undergoes metabolic conversion to gamma-Hydroxybutyric acid (GHB), a central nervous system depressant, thus introducing potential for both therapeutic and recreational uses .
- GHB acts as a central nervous system (CNS) depressant with effects similar to those of barbiturates .
-
Synthetic Intermediates
-
Cosmetics
-
Agriculture
-
Nutritional Supplement
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methylideneoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFBVNDLLGPEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142924 | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Methylene-gamma-butyrolactone | |
CAS RN |
10008-73-8 | |
| Record name | Dihydro-5-methylene-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-4-pentenoic acid gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-5-methylenefuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6FM50XSNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



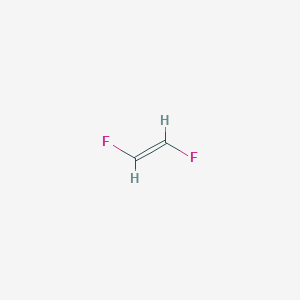
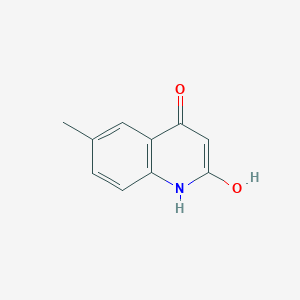
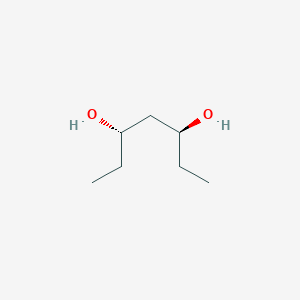
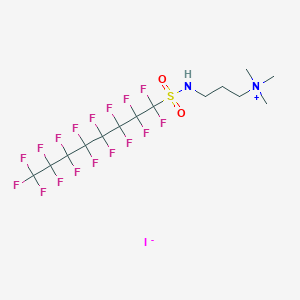
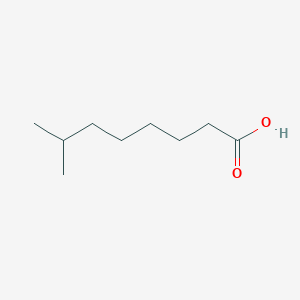
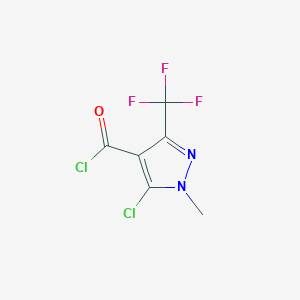
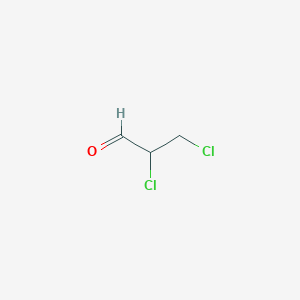
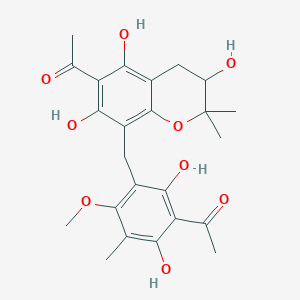
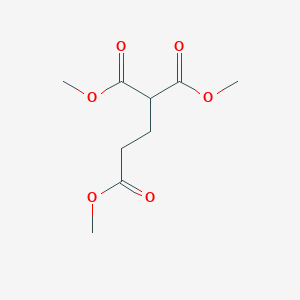
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
